Thiophene, 3-(2-propyn-1-yl)-
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Overview
Description
Thiophene, 3-(2-propyn-1-yl)- is a derivative of thiophene, a five-membered aromatic heterocycle containing sulfur. This compound is characterized by the presence of a propynyl group at the third position of the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique chemical properties .
Preparation Methods
The synthesis of thiophene, 3-(2-propyn-1-yl)- can be achieved through various synthetic routes. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, leading to the formation of 3-hydroxy-2-thiophene carboxylic derivatives . Industrial production methods often utilize catalytic processes to enhance yield and selectivity. For instance, the use of [Rh (COD)Cl]2 as a catalyst and bis(diphenylphosphino)ferrocene (DPPF) as a ligand in chlorobenzene has been reported .
Chemical Reactions Analysis
Thiophene, 3-(2-propyn-1-yl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfurizing agents like phosphorus pentasulfide (P4S10) for the Paal–Knorr reaction, and basic conditions for the condensation reaction with thioglycolic acid derivatives . Major products formed from these reactions include 3-hydroxy-2-thiophene carboxylic derivatives and other substituted thiophenes .
Scientific Research Applications
Thiophene, 3-(2-propyn-1-yl)- has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, thiophene derivatives have been explored for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . In the industry, thiophene-based compounds are utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of thiophene, 3-(2-propyn-1-yl)- involves its interaction with various molecular targets and pathways. For instance, thiophene derivatives have been shown to inhibit specific enzymes or receptors, leading to their pharmacological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Thiophene, 3-(2-propyn-1-yl)- can be compared with other thiophene derivatives such as dithieno[3,2-b:2′,3′-d]thiophene (DTT) and thienoacenes. These compounds share similar structural features but differ in their electronic properties and applications. For example, dithieno[3,2-b:2′,3′-d]thiophene (DTT) is known for its higher charge mobility and extended π-conjugation, making it suitable for use in organic electronics . The unique properties of thiophene, 3-(2-propyn-1-yl)-, such as its specific substitution pattern, contribute to its distinct reactivity and applications.
Properties
Molecular Formula |
C7H6S |
---|---|
Molecular Weight |
122.19 g/mol |
IUPAC Name |
3-prop-2-ynylthiophene |
InChI |
InChI=1S/C7H6S/c1-2-3-7-4-5-8-6-7/h1,4-6H,3H2 |
InChI Key |
LRMHUHINDBTPTR-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1=CSC=C1 |
Origin of Product |
United States |
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